molecular formula C23H21F3N6O B12633280 Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-

Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-

Cat. No.: B12633280
M. Wt: 454.4 g/mol
InChI Key: YVAULFLSAZOSGT-UHFFFAOYSA-N
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Description

Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]- is a complex organic compound with the molecular formula C23H21F3N6O. It is characterized by the presence of an imidazo[1,5-a]pyrazine ring system, which is known for its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C23H21F3N6O

Molecular Weight

454.4 g/mol

IUPAC Name

1-[4-(8-amino-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C23H21F3N6O/c1-13(2)21-31-18(19-20(27)28-10-11-32(19)21)14-6-8-16(9-7-14)29-22(33)30-17-5-3-4-15(12-17)23(24,25)26/h3-13H,1-2H3,(H2,27,28)(H2,29,30,33)

InChI Key

YVAULFLSAZOSGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]- typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea functional group (-NH-C(=O)-NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For this compound:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This results in cleavage to form 1-[4-(8-amino-3-isopropylimidazo[1,5-a]pyrazin-1-yl)phenyl]amine and 3-(trifluoromethyl)aniline alongside CO₂ .

  • Basic Hydrolysis : Deprotonation of the urea nitrogen enhances nucleophilic susceptibility, accelerating breakdown into the same products .

Key Factors Influencing Reactivity :

  • Electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring stabilize intermediates during hydrolysis.

  • Steric hindrance from the isopropyl group may slow reaction kinetics .

Electrophilic Aromatic Substitution (EAS)

The 3-(trifluoromethyl)phenyl group activates its aromatic ring toward electrophilic substitution due to the -CF₃ group’s meta-directing and electron-withdrawing effects. Potential reactions include:

Reaction TypePositionProduct ExampleNotes
NitrationMetaNitro-derivativeRequires HNO₃/H₂SO₄. Limited by steric hindrance from -CF₃ .
HalogenationParaBromo-derivativeFeBr₃ or AlCl₃ catalysts required. Low regioselectivity due to competing directing effects .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient imidazo[1,5-a]pyrazine ring (due to electron-withdrawing N atoms) allows SNAr reactions at positions activated for nucleophilic attack:

Example Reaction :

Imidazo[1,5-a]pyrazine+NuSubstituted derivative\text{Imidazo[1,5-a]pyrazine} + \text{Nu}^- \rightarrow \text{Substituted derivative}

  • Nucleophiles : Amines, alkoxides, or thiols.

  • Conditions : Polar aprotic solvents (DMF, DMSO) with elevated temperatures .

Amino Group Reactivity

The 8-amino group on the imidazo[1,5-a]pyrazine ring participates in:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Formation of secondary amines using alkyl halides (e.g., methyl iodide) .

Limitations : Steric bulk from the isopropyl group may reduce accessibility of the amino group.

Coordination Chemistry

The imidazo[1,5-a]pyrazine moiety can act as a ligand for metal ions (e.g., Pt²⁺, Pd²⁺), forming coordination complexes. This is relevant in catalytic or medicinal chemistry applications .

Comparative Reactivity of Structural Analogues

The compound’s reactivity aligns with urea derivatives but diverges due to its heterocyclic core:

FeatureThis CompoundAnalogues (e.g., Pyrimidine-based Ureas)
Hydrolysis RateModerateFaster (less steric hindrance)
EAS ReactivityLowHigher (less electron withdrawal)
SNAr SusceptibilityHighModerate

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in cancer treatment. Research indicates that compounds with imidazo[1,5-a]pyrazine structures can inhibit specific kinases involved in tumor proliferation. For instance, studies on related compounds have shown that they can act as inhibitors of the IRE1α kinase, which is implicated in various cancers. The inhibition of this kinase can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Study: IRE1α Kinase Inhibition

  • Objective: Evaluate the anticancer potential of urea derivatives.
  • Method: In vitro assays were conducted on cancer cell lines.
  • Results: Compounds similar to Urea, N-[4-[8-amino-3-(1-methylethyl)imidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl] demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines.

Antimicrobial Properties

The antimicrobial activity of urea derivatives has also been explored. Compounds featuring the imidazo[1,5-a]pyrazine moiety have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Activity

  • Objective: Assess the antibacterial properties of the compound.
  • Method: Disk diffusion and minimum inhibitory concentration (MIC) tests against standard bacterial strains.
  • Results: The compound exhibited antibacterial activity with MIC values ranging from 31.25 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli.

Mechanistic Insights

The unique structural features of Urea, N-[4-[8-amino-3-(1-methylethyl)imidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl] contribute to its reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for better bioavailability.

Reactivity Profile

  • Hydrolysis: The urea group can hydrolyze under acidic conditions to release amines and carbon dioxide.
  • Electrophilic Substitution: The trifluoromethyl group participates in electrophilic aromatic substitution reactions, which can modify the compound's reactivity towards nucleophiles.

Potential in Drug Development

Given its biological activities, this compound holds potential for development into therapeutic agents targeting specific pathways in cancer and infectious diseases. Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The imidazo[1,5-a]pyrazine ring system is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the imidazo[1,5-a]pyrazine ring system with the trifluoromethylphenyl group imparts distinct chemical and biological properties to Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]-. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Urea, N-[4-[8-amino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]- (CAS No. 1414938-22-9), is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H25F3N6O
  • Molecular Weight : 518.53 g/mol
  • Structure : The compound features an imidazo[1,5-a]pyrazine moiety known for enhancing bioactivity through interactions with biological macromolecules.

The biological activity of this compound is primarily linked to its role as an IRE1α kinase inhibitor . IRE1α is a critical component of the unfolded protein response (UPR), and its inhibition can lead to apoptosis in cancer cells under stress conditions. The compound's structure allows it to effectively bind to the ATP-binding site of IRE1α, thereby disrupting its kinase activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of urea have shown selective cytotoxicity against various cancer cell lines. A study reported that related compounds displayed IC50 values ranging from 15 to 28 μM against several cancer types, including breast and prostate cancers .

Antimicrobial Activity

In addition to antitumor effects, urea derivatives have demonstrated antimicrobial properties. In vitro studies revealed activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 31.25 and 62.5 μg/mL .

Case Study 1: IRE1α Kinase Inhibition

A study focusing on the synthesis and testing of various IRE1α inhibitors highlighted the efficacy of urea derivatives in inducing apoptosis in cancer cells under endoplasmic reticulum stress conditions. The compound was shown to reduce cell viability significantly in treated cell lines compared to controls, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of urea compounds revealed that modifications at the phenyl rings significantly influenced their biological activity. Compounds with trifluoromethyl substitutions exhibited enhanced potency against IRE1α, leading to further exploration in drug development pipelines aimed at targeting UPR pathways in cancer therapy .

Data Tables

Activity IC50/ MIC Tested Strains / Cell Lines
Antitumor15 - 28 μMBreast cancer (T-47D), Prostate cancer (PC-3)
Antimicrobial31.25 - 62.5 μg/mLStaphylococcus aureus, Escherichia coli

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